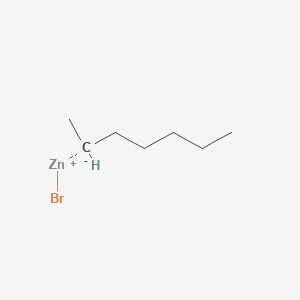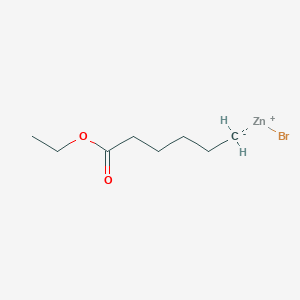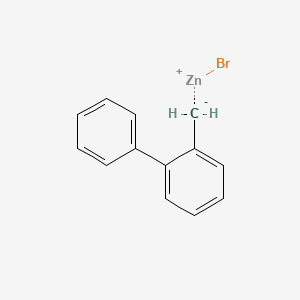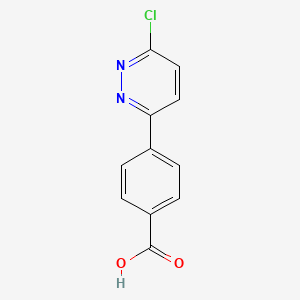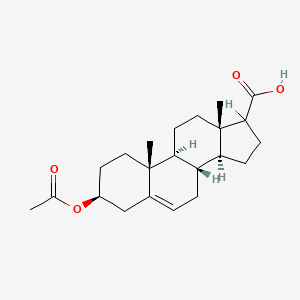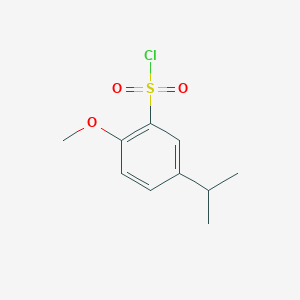
2-(2-hydroxyphenyl)benzoic Acid
Overview
Description
2-(2-hydroxyphenyl)benzoic Acid, also known as 2-(4-Hydroxyphenylazo)benzoic acid or HABA, is a compound used in various applications . It has a molecular weight of 242.23 and its linear formula is HOC6H4N=NC6H4CO2H .
Synthesis Analysis
The synthesis of 2-(2-hydroxyphenyl)benzoic Acid involves coupling reactions with aryl dibromides and 2-hydroxyphenyl benzimidazole . It can also be synthesized from t-cinnamic acid .Molecular Structure Analysis
The molecular structure of 2-(2-hydroxyphenyl)benzoic Acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The core of simple phenolic acid is a single aromatic ring .Chemical Reactions Analysis
2-(2-hydroxyphenyl)benzoic Acid reacts rapidly with boronic acid and emits strong fluorescence . It’s used in matrix-assisted laser desorption/ionization mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-hydroxyphenyl)benzoic Acid include a melting point of 204-208 °C and solubility in ethanol of 20 mg/mL . It’s a weak acid due to the presence of the aromatic ring .Scientific Research Applications
Antioxidant Properties
2-(2-hydroxyphenyl)benzoic Acid: is part of the hydroxybenzoic acid family, which is known for its antioxidant capabilities . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in the development of pharmaceuticals aimed at mitigating oxidative stress-related diseases, such as neurodegenerative disorders.
Anticancer and Antitumor Activities
Research has indicated that hydroxybenzoic acids exhibit anticancer and antitumor activities . 2-(2-hydroxyphenyl)benzoic Acid could be investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells, making it a candidate for cancer therapy research.
Anti-Diabetic Effects
The compound’s structural similarity to other phenolic acids suggests potential anti-diabetic effects . It could be used in studies aiming to regulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management.
Anti-Inflammatory Applications
Due to its phenolic structure, 2-(2-hydroxyphenyl)benzoic Acid may possess anti-inflammatory properties . This makes it a compound of interest for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
Hydroxybenzoic acids are known for their antimicrobial properties . 2-(2-hydroxyphenyl)benzoic Acid could be applied in research focused on combating bacterial, fungal, or viral infections.
Cosmetic Industry Applications
The antioxidant and anti-inflammatory properties of 2-(2-hydroxyphenyl)benzoic Acid make it a valuable ingredient in the cosmetic industry . It can be used in formulations aimed at preventing skin aging or reducing inflammation.
Food Industry Uses
As an antioxidant, 2-(2-hydroxyphenyl)benzoic Acid can be explored for its use as a food preservative to extend shelf life by preventing oxidation .
Environmental Studies
This compound could be used in environmental studies to understand the impact of phenolic compounds on soil and water ecosystems. Its role in plant allelopathy, for instance, could be an area of research, examining how it affects the growth and development of other plants .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)benzoic Acid, also known as salicylic acid, is a phenolic compound that plays a significant role in plant metabolism . It is a secondary metabolite in plants and is involved in various biochemical pathways .
Mode of Action
It is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Biochemical Pathways
2-(2-Hydroxyphenyl)benzoic Acid is involved in the shikimate pathway for the biosynthesis of phenolic acids . This pathway is linked with the metabolic pathways of primary metabolites such as sugars or amino acids . The compound is also involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides .
Pharmacokinetics
It is known that the compound is a secondary metabolite in plants, suggesting that it is metabolized and excreted by the plant’s metabolic system .
Result of Action
The result of the action of 2-(2-Hydroxyphenyl)benzoic Acid is the production of a variety of phenolic compounds in plants . These compounds have been studied for their effects under different stresses . The compound’s action results in diverse metabolic reactions, contributing to the biosynthesis of other phenolic compounds .
Action Environment
The action of 2-(2-Hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
properties
IUPAC Name |
2-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDWHGJBVJGQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407758 | |
| Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenyl)benzoic Acid | |
CAS RN |
4445-30-1 | |
| Record name | 2-(2-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-2-biphenylcarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




